N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 2,5-furandicarbohydrazide with (E,2E)-2-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazide groups can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N’~2~,N’~5~-BIS(2-METHYL-3-PHENYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE
- N’~2~,N’~5~-BIS(3-PHENYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE
- N’~2~,N’~5~-BIS(2-METHYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE
Uniqueness
N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its specific (E,2E)-2-methyl-3-phenyl-2-propenylidene groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various substrates, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-19(15-21-9-5-3-6-10-21)17-27-29-25(31)23-13-14-24(33-23)26(32)30-28-18-20(2)16-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32)/b19-15+,20-16+,27-17+,28-18+ |
InChI Key |
DIJFCQHYJVBWTA-RDVJNFNKSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.